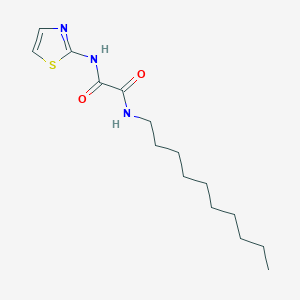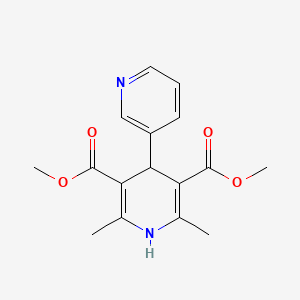
N'-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a thienyl group through a methylene bridge, with a carbohydrazide functional group attached. Its molecular formula is C13H11N3OS, and it has a molecular weight of approximately 257.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 1H-benzimidazole-6-carbohydrazide: This intermediate can be synthesized by reacting 1H-benzimidazole-6-carboxylic acid with hydrazine hydrate.
Condensation Reaction: The 1H-benzimidazole-6-carbohydrazide is then reacted with 5-methyl-2-thiophenecarboxaldehyde in ethanol under reflux. The reaction mixture is typically heated for several hours to ensure complete condensation.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While the laboratory synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the methylene bridge to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or benzimidazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-((5-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Similar structure but with a thiophene ring instead of a benzimidazole.
N’-((5-Methyl-2-thienyl)methylene)-2-phenyl-4-quinolinecarbohydrazide: Contains a quinoline ring, offering different electronic properties.
N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Variation in the position of the methyl group on the thienyl ring.
These compounds share structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
InChI Key |
WKIUNCSUZSJKEF-REZTVBANSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)


![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)

![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)


